![molecular formula C11H9NO3 B15096277 2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid](/img/structure/B15096277.png)
2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol It is a derivative of cyclohepta[b]pyrrole, featuring a seven-membered ring fused to a pyrrole ring, with an acetic acid moiety attached to the third position of the pyrrole ring
Méthodes De Préparation
The synthesis of 2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition reaction . The reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling agents (e.g., EDC, HATU). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and can be used to study reaction mechanisms and pathways.
Medicine: Its derivatives may have potential therapeutic applications, particularly in the design of novel drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid involves its ability to form covalent bonds with other molecules. The maleimide group in the compound reacts with thiol groups to form stable covalent bonds, enabling the connection of biomolecules with thiol groups . This property is particularly useful in the development of biomolecule conjugates and probes for scientific research.
Comparaison Avec Des Composés Similaires
2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid can be compared with other similar compounds, such as:
N-Maleimidoacetic acid: This compound also contains a maleimide group and is used in similar applications for forming covalent bonds with thiol groups.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Another compound with a similar structure, used in the synthesis of glycan probes.
2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids: These compounds are prepared from 2-aminopyridines and have applications in biological research.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields of research.
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
2-(2-oxo-1H-cyclohepta[b]pyrrol-3-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(14)6-8-7-4-2-1-3-5-9(7)12-11(8)15/h1-5H,6H2,(H,12,15)(H,13,14) |
Clé InChI |
YXZUAYZADHCSPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C(C(=O)N2)CC(=O)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[6-amino-1-[2-[[1-[[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B15096208.png)
![1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl-](/img/structure/B15096213.png)
![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15096217.png)
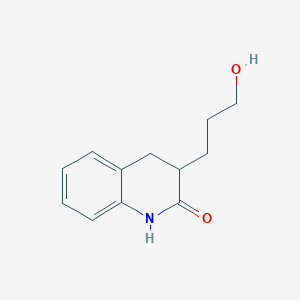
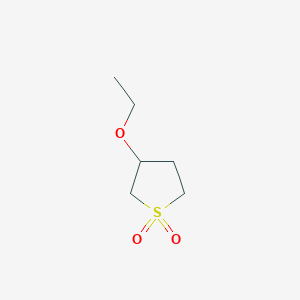
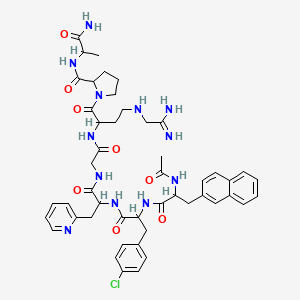
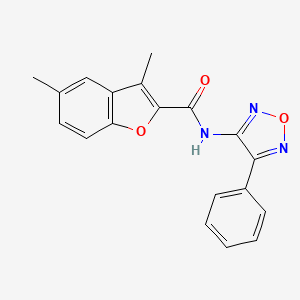
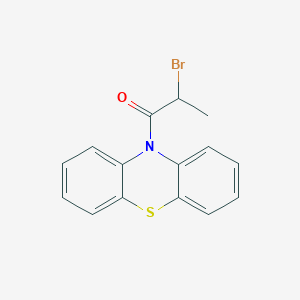
![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl-](/img/structure/B15096252.png)
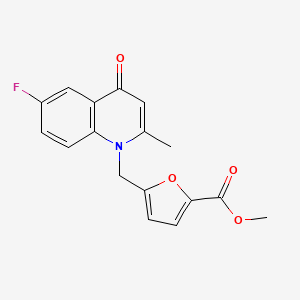
![2-[[2-(2,6-Diaminohexanoylamino)acetyl]amino]pentanedioic acid](/img/structure/B15096262.png)
![8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline](/img/structure/B15096275.png)
